3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiadiazole ring, a sulfamoylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Industrial Chemistry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the thiadiazole ring and the sulfamoylphenyl group.
Properties
IUPAC Name |
3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-8-15-12(20-16-8)11(17)14-7-6-9-2-4-10(5-3-9)21(13,18)19/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOMSPIMUVPAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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